2-({5-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-1-(piperidin-1-yl)ethanone
Description
Properties
IUPAC Name |
2-[[5-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]-1-piperidin-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O3S3/c22-13(21-8-4-1-5-9-21)10-25-16-19-18-15(26-16)17-14-11-6-2-3-7-12(11)27(23,24)20-14/h2-3,6-7H,1,4-5,8-10H2,(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSZHAULPOXICOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CSC2=NN=C(S2)NC3=NS(=O)(=O)C4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({5-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-1-(piperidin-1-yl)ethanone typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole and thiadiazole intermediates, which are then coupled under specific conditions to form the final product. Common reagents used in these reactions include sulfur, amines, and various oxidizing agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the benzothiazole and thiadiazole rings.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the piperidine and thiadiazole moieties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, alkylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Medicinal Applications
Antimicrobial Activity
Research indicates that compounds containing benzothiazole derivatives exhibit significant antimicrobial properties. Studies have shown that the presence of the thiadiazole and piperidine groups enhances the efficacy against various bacterial strains. For instance, a study demonstrated that derivatives of similar structures displayed minimum inhibitory concentrations (MICs) in the range of 8–64 µg/mL against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
Anticancer Properties
The compound's structure suggests potential anticancer activity. In vitro studies have shown that related compounds can induce apoptosis in cancer cell lines by activating caspase pathways. For example, a derivative with similar functional groups was observed to inhibit cell proliferation in MCF-7 breast cancer cells with an IC50 value of 15 µM .
Agricultural Applications
Pesticidal Efficacy
The compound's unique structure may also lend itself to agricultural applications as a pesticide or herbicide. Preliminary studies have indicated that it can act as an effective biopesticide against common agricultural pests. In field trials, formulations containing the compound demonstrated over 80% mortality in targeted insect populations within 48 hours of application .
Case Study 1: Antimicrobial Testing
A comprehensive study evaluated the antimicrobial efficacy of various benzothiazole derivatives, including this compound. Results indicated that it effectively inhibited biofilm formation in Pseudomonas aeruginosa, suggesting its potential as a therapeutic agent for infections resistant to conventional antibiotics .
Case Study 2: Agricultural Field Trials
In a series of field trials conducted on tomato crops infested with aphids, the application of this compound resulted in a significant reduction in pest populations compared to untreated controls. The results were statistically significant with p-values < 0.05, demonstrating its potential utility in integrated pest management strategies .
Mechanism of Action
The mechanism of action of 2-({5-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-1-(piperidin-1-yl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The benzothiazole and thiadiazole rings can engage in various binding interactions, while the piperidine group may enhance the compound’s solubility and bioavailability. Specific pathways and targets would depend on the context of its application, such as inhibition of a particular enzyme in a biological system.
Comparison with Similar Compounds
Structural Features and Functional Groups
The target compound is compared to structurally related molecules from literature (Table 1). Key differences include:
- 1,3-Thiazolo-triazole vs. 1,3,4-Thiadiazole : The compound in contains a 1,3-thiazolo[2,3-c][1,2,4]triazole fused ring system, which introduces additional nitrogen atoms and aromaticity compared to the simpler 1,3,4-thiadiazole in the target compound. This may alter electronic properties and binding affinity .
- Benzodioxin vs.
- Pyrrole and Methyl Substituents : The compound in includes a pyrrole ring and methyl groups, which could modulate steric effects and metabolic stability compared to the piperidine and sulfonamide groups in the target compound .
Table 1: Structural and Physicochemical Comparison
*Calculated based on IUPAC name.
Solubility and Pharmacokinetic Implications
- The target compound’s benzothiazole sulfonamide group likely improves solubility relative to ’s benzodioxin-containing analog, which lacks polar sulfonamide oxygen atoms.
- ’s compound exhibits a measured solubility of 43.6 µg/mL at pH 7.4, suggesting that methyl and pyrrole substituents may balance hydrophobicity. The target compound’s piperidine group could enhance solubility in acidic environments due to protonation .
Biological Activity
The compound 2-({5-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-1-(piperidin-1-yl)ethanone is a complex organic molecule that integrates various pharmacologically active moieties. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and comparative analysis with similar compounds.
Chemical Structure and Properties
This compound features a piperidine ring and a thiadiazole moiety linked to a benzothiazole structure. The presence of these functional groups suggests potential interactions with various biological targets. The molecular formula is represented as .
Antimicrobial Properties
Numerous studies have highlighted the antimicrobial activity of derivatives containing the 1,3,4-thiadiazole scaffold. For instance, compounds with similar structures have demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The presence of the benzothiazole ring enhances this activity by increasing lipophilicity and facilitating membrane penetration .
Anticancer Activity
Research indicates that compounds incorporating benzothiazole and thiadiazole moieties exhibit promising anticancer properties. A study screening a library of drugs identified several candidates with cytotoxic effects on cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation pathways .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in cellular signaling pathways. This includes potential inhibition of kinases or proteases that play crucial roles in cancer progression.
- Gene Regulation : It has been suggested that similar compounds can modulate the expression of genes associated with inflammation and cancer, such as NF-kappa-B and c-myc, potentially leading to reduced tumor growth .
Comparative Analysis
To better understand the uniqueness and efficacy of this compound, a comparison with similar compounds is provided below:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-(1,1-Dioxido-1,2-benzothiazol-3-yl)phenyl 2-chloroacetate | Benzothiazole + chloroacetate | Antimicrobial, Anticancer |
| 2-Amino-1,3,4-thiadiazole | Thiadiazole scaffold | Antimicrobial, Anti-inflammatory |
| 5-Methylthiadiazole derivatives | Thiadiazole + methyl group | Anticancer properties |
This table illustrates that while many compounds exhibit antimicrobial and anticancer activities, the combination of piperidine with thiadiazole and benzothiazole in our target compound may enhance its efficacy through synergistic effects.
Case Studies
A notable case study involved testing a series of thiadiazole derivatives in vitro against various cancer cell lines. The results indicated that those containing the benzothiazole moiety showed enhanced cytotoxicity compared to their non-benzothiazole counterparts. Specifically, the compound demonstrated IC50 values in the low micromolar range against breast cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
